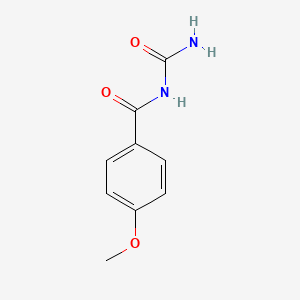

N-carbamoyl-4-methoxybenzamide

Description

Contextualization within Benzamide (B126) and Carbamoyl (B1232498) Compound Research

N-Carbamoyl-4-methoxybenzamide belongs to the broader classes of benzamides and carbamoyl compounds, both of which are well-established pharmacophores in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com The benzamide structure is a key component in numerous approved drugs.

The carbamoyl group, also known as a carboxamide, is another critical functional group in many biologically active molecules. The presence of both these moieties in this compound creates a molecule with potential for diverse biological interactions. Research into related structures, such as N-(benzyl carbamoyl)-2-hydroxy substituted benzamides, has highlighted their potential as antibacterial and antifungal agents. nih.govresearchgate.net The isosteric replacement of oxygen with sulfur in the carbamoyl group, creating a carbonylthioureide, has also been a subject of structural and bioactivity studies. researchgate.net

Overview of Research Significance as a Chemical Probe and Lead Scaffold

The significance of this compound in research stems from its utility as both a chemical probe and a lead scaffold for the development of new therapeutic agents.

As a chemical probe , this compound and its derivatives can be used to investigate biological pathways and enzyme functions. For instance, derivatives of this compound have been synthesized and studied for their potential to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their roles in disease processes. smolecule.com

As a lead scaffold , the core structure of this compound provides a foundation for the design and synthesis of novel drug candidates. Medicinal chemists can modify its structure to optimize potency, selectivity, and pharmacokinetic properties. For example, derivatives incorporating a triazole ring have been explored for their antimicrobial and anticancer activities. evitachem.com Similarly, modifications to create compounds like 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide have led to the discovery of potent and selective agonists for specific receptors, highlighting the versatility of the carbamoylbenzamide framework. acs.orgnih.gov The development of new synthetic methodologies, such as copper-catalyzed C-N bond formation, further expands the possibilities for creating diverse libraries of this compound analogs for drug discovery. rsc.org

The following table provides an overview of some researched derivatives and their primary areas of investigation:

| Derivative Class | Area of Research | Reference |

| N-(Benzyl carbamoyl)-2-hydroxy substituted benzamides | Antibacterial and antifungal activity | nih.govresearchgate.net |

| N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide | Antimicrobial and anticancer potential | evitachem.com |

| 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | Selective receptor agonism | acs.orgnih.gov |

| N-(butylcarbamoyl)-4-methoxybenzamide | Structural analysis and molecular interactions | researchgate.net |

Properties

CAS No. |

51884-02-7 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

N-carbamoyl-4-methoxybenzamide |

InChI |

InChI=1S/C9H10N2O3/c1-14-7-4-2-6(3-5-7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |

InChI Key |

MYQSXZYVTRIOQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of N Carbamoyl 4 Methoxybenzamide and Its Analogues

Established Synthetic Pathways for N-Carbamoyl-4-methoxybenzamide Scaffold

The construction of the this compound core relies on fundamental organic reactions, primarily amide bond formation to create the initial benzamide (B126), followed by a carbamoylation step.

Amide Bond Formation Methodologies

The initial and crucial step in synthesizing the target scaffold is the formation of the 4-methoxybenzamide (B147235) intermediate. This is typically achieved through the condensation of 4-methoxybenzoic acid with an amine source. A variety of methods have been established for this transformation, ranging from classical coupling reagents to more modern catalytic systems.

One of the most common approaches involves the activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the coupling by acting as a dehydrating agent, transforming the carboxylic acid's hydroxyl group into a better leaving group. youtube.com Another approach employs titanium tetrachloride (TiCl₄) in pyridine, which mediates the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov This method is notable for proceeding with minimal racemization for chiral substrates. nih.gov

More recent, solvent-free methods have been developed using methoxysilanes as coupling agents. rsc.orgnih.gov These reactions can proceed without the strict exclusion of air and moisture, offering a more practical alternative. For instance, dodecamethoxy-neopentasilane has been shown to be a highly effective coupling agent for a range of carboxylic acids and amines. rsc.org

Below is a table summarizing various methods for the synthesis of benzamides, which are precursors to the this compound scaffold.

| Coupling Method | Reagents | Key Features |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Acts as a dehydrating agent to activate the carboxylic acid. youtube.com |

| Titanium-Mediated | TiCl₄, Pyridine | Allows direct condensation with high purity and preservation of stereochemistry. nih.gov |

| Silane-Mediated | Methoxysilanes (e.g., dodecamethoxy-neopentasilane) | Solvent-free conditions, good to excellent yields, tolerant of air and moisture. rsc.orgnih.gov |

| Acylboron Chemistry | Potassium Acyltrifluoroborates | Chemoselective amidation under mild conditions. ethz.ch |

Carbamoylation Reactions

Once 4-methoxybenzamide is formed, the next step is the introduction of the carbamoyl (B1232498) group to form the N-acylurea structure. Several synthetic routes exist for this transformation.

A traditional and widely used method involves the reaction of amides with isocyanates. reading.ac.uk Alternatively, acyl isocyanates, generated in situ, can react with amines. nih.gov However, these methods can sometimes require harsh conditions or involve highly reactive intermediates. reading.ac.uk

More contemporary and often milder methods have been developed. One such strategy involves the use of N-acylbenzotriazoles, which can react with various nucleophiles. In the presence of diphenylphosphoryl azide (B81097) (DPPA), N-acylbenzotriazoles undergo a Curtius rearrangement to form an isocyanate intermediate in situ, which is then trapped by a primary amide like benzamide to yield the corresponding N-acylurea. thieme-connect.com This method avoids the direct handling of potentially hazardous isocyanates.

Another innovative, transition-metal-free approach involves the chemoselective coupling of a primary amide with an N-Boc protected secondary amide. nsf.gov The selectivity between forming an N-acylurea versus an imide can be controlled by the choice of base, with strong bases like KOtBu favoring the formation of the N-acylurea. nsf.gov Acyl carbamates also serve as useful intermediates that react with amines to produce N-acylureas. reading.ac.uk

Novel Approaches and Catalyst Systems in this compound Synthesis

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. This includes the synthesis of N-acylurea scaffolds through metal-catalyzed cross-coupling reactions and photochemical processes.

Metal-Catalyzed C-N Bond Formations

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, enabling the direct functionalization of C-H bonds and offering novel retrosynthetic pathways. N-methoxybenzamides, closely related analogues of the target compound, are excellent substrates in many of these reactions. dovepress.comrsc.org

Rhodium(III)-catalyzed reactions are particularly prominent. Using a directing group strategy, where the amide oxygen coordinates to the metal center, rhodium catalysts can activate a C-H bond at the ortho position of the benzamide ring. nih.govacs.org This activated intermediate can then undergo annulation reactions with various coupling partners like alkynes or aldehydes to build complex heterocyclic structures fused to the benzamide core. nih.govscispace.comrsc.org For example, N-methoxybenzamides react with styrenes in the presence of a ruthenium catalyst to yield 3,4-dihydroisoquinolinone derivatives. dovepress.com Similarly, cobalt complexes have been used to catalyze the cyclization of N-methoxy benzamides with alkynes to furnish isoquinolone derivatives. researchgate.net

Copper-catalyzed reactions also provide powerful tools for C-N bond formation. For instance, copper can mediate the synthesis of isoquinolin-1(2H)-ones from 2-iodobenzamides and alkynes. dovepress.com Palladium-catalyzed carbamoylation of aryl halides using tungsten carbonyl amine complexes is another advanced method for constructing the core amide bond under catalytic conditions. amazonaws.com

These metal-catalyzed methods are summarized in the table below.

| Metal Catalyst | Substrates | Product Type |

| Rhodium(III) | N-methoxybenzamides, Alkynes/Aldehydes | Fused heterocycles (e.g., Isoquinolinones) nih.govrsc.org |

| Ruthenium(II) | N-methoxybenzamides, Styrenes | 3,4-Dihydroisoquinolinones dovepress.com |

| Cobalt(III) | N-methoxy benzamides, Alkynes | Isoquinolones researchgate.net |

| Copper(I)/Copper(II) | 2-Iodobenzamides, Alkynes | N-substituted isoquinolin-1(2H)-ones dovepress.com |

| Palladium(II) | Aryl Halides, Tungsten Carbonyl Amine Complexes | N-substituted benzamides amazonaws.com |

Visible-Light-Driven Radical Cascade Processes

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. This approach has been successfully applied to the synthesis of N-acylureas.

A recently developed method describes the selective synthesis of both amides and N-acylureas from carboxylic acids and thioureas, driven by visible light. nih.govresearchgate.net This protocol is particularly noteworthy as it avoids the need for transition-metal catalysts or external chemical oxidants, using oxygen from the air as the terminal oxidant. nih.govresearchgate.net The reaction is believed to proceed through a single electron transfer mechanism, highlighting a green and efficient pathway to the N-acylurea scaffold. nih.gov This method demonstrates broad substrate scope and good functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.govresearchgate.net While not yet specifically reported for this compound, the principles are directly applicable.

Derivatization and Functionalization of the this compound Framework

Once the this compound scaffold is synthesized, its derivatization and functionalization are key to exploring its potential in various applications, such as medicinal chemistry and materials science.

A powerful strategy for functionalizing the aromatic ring of the benzamide is through transition-metal-catalyzed C-H activation. snnu.edu.cn As mentioned previously, directing groups on the amide nitrogen, including the N-methoxy or even a simple N-H group, can direct a metal catalyst (commonly rhodium or palladium) to selectively activate the C-H bonds at the ortho position (the carbon atoms adjacent to the carbonyl group). nih.govacs.org This allows for the introduction of a wide variety of substituents. For example, rhodium-catalyzed oxidative acylation with aldehydes directly installs an acyl group at the ortho position. nih.govacs.org Similarly, palladium-catalyzed reactions can introduce alkyl or aryl groups. researchgate.net

These C-H functionalization reactions provide a direct route to modify the core structure without the need for pre-functionalized starting materials, such as halogenated benzamides. This approach is highly atom-economical and allows for the rapid generation of a library of analogues with diverse functionalities around the central scaffold. The intramolecular hydrogen bond between an N-H and a methoxy (B1213986) group at the ortho position has also been exploited to activate α,β-unsaturated imide systems for asymmetric reactions, suggesting another avenue for stereoselective functionalization. acs.org

Modifications at the Carbamoyl Moiety

The carbamoyl group (-CONHCONH₂) of N-carbamoylbenzamides and its analogues is a key site for chemical modification. Synthetic strategies often target the nitrogen atoms of this urea-like linkage to introduce new functional groups through reactions such as acylation and sulfonimidation.

One direct modification is N-acylation. For instance, N-Acetyl-4-methoxybenzamide has been synthesized, demonstrating the straightforward introduction of an acetyl group to the amide nitrogen. researchgate.net Another approach involves the reaction of 4-methoxybenzamide with electrophilic sulfur reagents. In one study, 4-methoxybenzamide, acting as a nucleophile, was reacted with N-(phenylthio)phthalimide in the presence of sodium hydride to yield 4-Methoxy-N-(phenylthio)benzamide, effectively attaching a phenylthio group to the amide nitrogen. nih.gov

More complex modifications can create N-sulfonimidoyl derivatives. A method has been developed for the iron(III)-catalyzed cross-coupling of N-methoxy arylamides with sulfoxides. acs.org This reaction, when applied to N-methoxy-4-methoxybenzamide and dimethyl sulfoxide (B87167), yields N-(Dimethyl(oxo)-λ6-sulfaneylidene)-4-methoxybenzamide. acs.org Furthermore, analogues such as N-(phenylcarbamoyl)benzamide can be synthesized, where a phenyl group is attached to the terminal nitrogen of the urea (B33335) moiety. itb.ac.id The synthesis of such compounds can be achieved through methods like the Schotten-Baumann reaction, involving benzoyl chloride and N-phenylurea. itb.ac.id These transformations highlight the accessibility of the carbamoyl nitrogen atoms for creating a diverse library of derivatives.

| Original Moiety | Modification Type | Reagents/Conditions | Resulting Compound | Reference |

|---|---|---|---|---|

| 4-Methoxybenzamide | N-Acetylation | Acetic anhydride, H₂SO₄, microwave irradiation | N-Acetyl-4-methoxybenzamide | researchgate.net |

| 4-Methoxybenzamide | N-Sulfenylation | N-(phenylthio)phthalimide, NaH | 4-Methoxy-N-(phenylthio)benzamide | nih.gov |

| N-Methoxy-4-methoxybenzamide | N-Sulfonimidation | Dimethyl sulfoxide (DMSO), Iron(III) catalyst | N-(Dimethyl(oxo)-λ6-sulfaneylidene)-4-methoxybenzamide | acs.org |

| N-Phenylurea + Benzoyl Chloride | N-Benzoylation of Phenylurea | Schotten-Baumann method | N-(phenylcarbamoyl)benzamide | itb.ac.id |

Substitutions on the Methoxybenzamide Ring

A wide range of substituted benzamide analogues have been synthesized to explore these effects. For example, research into iron-catalyzed N-S coupling reactions utilized a variety of N-methoxy-benzamides with different substituents on the phenyl ring. acs.org This included compounds bearing electron-withdrawing groups such as 4-cyano, 4-nitro, 4-fluoro, 4-bromo, 4-(trifluoromethyl), and 3-chloro, as well as electron-donating groups. acs.org These starting materials were successfully converted into their corresponding N-(dimethyl(oxo)-λ6-sulfaneylidene)benzamide derivatives, demonstrating the compatibility of the reaction with diverse ring substitutions. acs.org

Other synthetic efforts have focused on creating multi-substituted analogues. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized via a coupling reaction, showcasing a ring with methoxy, methyl, and chloro substituents. researchgate.net Further modifications can be performed on these substituted rings; the methyl group of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was subsequently oxidized using selenium dioxide to produce the corresponding 4-formyl derivative. researchgate.net In other studies, N-[2-(4-arylpiperazin-1-yl)ethyl]-3-methoxybenzamide and its 4-fluorobenzamide (B1200420) counterparts were prepared by condensing the respective benzoic acids with the appropriate amine side-chain, highlighting the use of different positional isomers of the methoxy group and its replacement with fluorine. nih.gov

| Parent Structure Type | Substituent(s) on Benzamide Ring | Example Resulting Compound | Reference |

|---|---|---|---|

| N-Methoxybenzamide | 4-Cyano | 4-Cyano-N-(dimethyl(oxo)-λ6-sulfaneylidene)benzamide | acs.org |

| N-Methoxybenzamide | 4-Nitro | N-(Dimethyl(oxo)-λ6-sulfaneylidene)-4-nitrobenzamide | acs.org |

| N-Methoxybenzamide | 4-Fluoro | N-(Dimethyl(oxo)-λ6-sulfaneylidene)-4-fluorobenzamide | acs.org |

| N-Methoxybenzamide | 4-Bromo | 4-Bromo-N-(dimethyl(oxo)-λ6-sulfaneylidene)benzamide | acs.org |

| Benzamide | 2-Methoxy, 4-Methyl | N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | researchgate.net |

| Benzamide | 3-Methoxy | N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | nih.gov |

Heterocyclic Ring Incorporations in Analogues

A significant area of synthetic exploration involves the incorporation of heterocyclic rings into the structure of this compound analogues. These modifications can dramatically alter the compound's three-dimensional shape, polarity, and potential for intermolecular interactions. Common strategies include attaching heterocycles to the carbamoyl nitrogen, building them onto the benzamide framework, or using heterocyclic carboxylic acids in the initial synthesis.

Thiazole (B1198619) and Benzothiazole Rings: Thiazole-containing analogues have been synthesized through multi-step sequences. One such compound, N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide, was prepared by first forming the thiazole ring, followed by coupling reactions to attach the methoxybenzamide and other moieties. smolecule.com A more direct incorporation involves the benzoylation of an amino-substituted heterocycle. For example, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was synthesized by reacting 2-aminobenzothiazole (B30445) with 2-methoxybenzoyl chloride. researchgate.net

Thiadiazole Rings: The 1,3,4-thiadiazole (B1197879) ring system has been incorporated by forming an amide bond between a substituted benzoyl chloride and an amino-thiadiazole derivative. Specifically, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide was synthesized by reacting 4-methoxybenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in toluene. researchgate.netdergipark.org.trdergipark.org.tr

Triazole Rings: Triazole isomers are also common features in these analogues. The synthesis of complex derivatives containing a 1,2,4-triazole (B32235) core has been reported, such as N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide. evitachem.com The construction of these molecules involves the initial formation of the triazole ring followed by substitution reactions to introduce the various side chains. evitachem.com The synthesis of 1,2,3-triazolyl derivatives has also been achieved using multicomponent reactions catalyzed by copper nanocomposites. rsc.org

Quinazolinone Rings: In a notable chemical transformation, the N-carbamoylbenzamide scaffold itself can serve as a precursor for a fused heterocyclic system. Under basic conditions (potassium t-butoxide in DMSO) and with proline as a catalyst, carbamoylbenzamides undergo an intramolecular cyclization to form 1-substituted-4-quinazolinones. dntb.gov.uaresearchgate.net This reaction transforms the acyclic urea linkage into a fused pyrimidinone ring.

| Incorporated Heterocycle | Synthetic Approach | Example Compound | Reference |

|---|---|---|---|

| 1,3-Thiazole | Multi-step coupling reactions | N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide | smolecule.com |

| 1,3-Benzothiazole | Benzoylation of 2-aminobenzothiazole | N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide | researchgate.net |

| 1,3,4-Thiadiazole | Amide bond formation with 5-amino-1,3,4-thiadiazole-2-thiol | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | researchgate.netdergipark.org.tr |

| 1,2,4-Triazole | Triazole ring formation followed by substitutions | N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide | evitachem.com |

| Quinazolinone | Proline-mediated intramolecular cyclization of carbamoylbenzamides | 1-Substituted-4-quinazolinones | dntb.gov.uaresearchgate.net |

Advanced Structural Characterization and Supramolecular Chemistry of N Carbamoyl 4 Methoxybenzamide Systems

X-ray Crystallography Studies of N-Carbamoyl-4-methoxybenzamide and Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.govyoutube.com While a specific crystal structure for this compound is not widely available in public databases, its solid-state characteristics can be inferred from detailed studies of closely related acylurea, benzamide (B126), and urea (B33335) derivatives. researchgate.netresearchgate.net

The molecular structure of this compound is characterized by two key planar units: the 4-methoxybenzoyl group and the urea moiety. In related structures, such as N-(p-methoxybenzoyl)-N′-(o-methoxyphenyl)thiourea, the central carbonylurea fragment maintains a degree of planarity, with significant dihedral angles between it and the adjoining phenyl rings. researchgate.net For this compound, a twisted conformation is expected between the plane of the 4-methoxybenzene ring and the plane of the central N-C(=O)-N fragment to minimize steric hindrance.

The urea group itself is inherently planar. materialsproject.org The bond lengths and angles within the molecule are expected to conform to standard values for acylated urea derivatives. The carbon-oxygen double bonds (C=O) of the benzoyl and urea groups will have lengths typical of carbonyls, while the carbon-nitrogen bonds will exhibit partial double-bond character due to resonance.

Table 1: Typical Bond Lengths in Acylurea and Related Fragments

| Bond | Typical Length (Å) |

|---|---|

| C=O (Amide/Urea) | 1.23 - 1.27 |

| C-N (Amide/Urea) | 1.33 - 1.36 |

| C-C (Aromatic) | 1.38 - 1.40 |

Data compiled from crystallographic studies of urea and benzamide derivatives.

The crystal structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding, a hallmark of urea and amide-containing compounds. mdpi.comnih.gov The molecule possesses three N-H groups, which act as hydrogen bond donors, and two carbonyl oxygen atoms (C=O), which are strong hydrogen bond acceptors.

In the crystal structures of related compounds, such as N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea and N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, molecules are linked into one-dimensional chains or tapes via N—H⋯O=C hydrogen bonds. researchgate.netnih.gov It is highly probable that this compound self-assembles in a similar fashion, forming robust supramolecular architectures. These interactions could involve the formation of centrosymmetric dimers through the urea moiety or extended chains where the benzoyl and urea groups both participate in the hydrogen-bonding network.

The hydrogen-bonded chains or dimers of this compound molecules would further pack into a three-dimensional lattice, influenced by weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in molecules with conformational flexibility and strong, directional intermolecular interactions like hydrogen bonds. rsc.org Studies on derivatives such as N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed the existence of distinct polymorphs that differ in their hydrogen bonding networks, molecular conformations, and packing efficiencies. [12 (from first search)] Given the rotational freedom around the C-N bonds and the multiple hydrogen bonding possibilities, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Spectroscopic Investigations for Structural Elucidation in Research

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds and providing data that complements crystallographic analysis.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound, the NMR spectra would exhibit characteristic signals for each part of the structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986), aromatic, and N-H protons. A sharp singlet for the methoxy (-OCH₃) protons would appear in the upfield region. The protons on the 1,4-disubstituted benzene (B151609) ring would present as a pair of doublets (an AA'BB' system). The three N-H protons would likely appear as broad singlets in the downfield region of the spectrum, with their chemical shifts being sensitive to solvent and concentration. A study of the closely related N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea showed two distinct NH signals at δ 11.75 and δ 9.28 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would confirm the presence of all nine unique carbon atoms. Two signals would be expected in the downfield region corresponding to the two carbonyl carbons. The six aromatic carbons would appear in the aromatic region, and a single signal for the methoxy carbon would be observed in the upfield region. hmdb.cahmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH ₃ (Methoxy) | ~3.8 | ~55 |

| Aromatic C -H (ortho to C=O) | ~7.8 - 8.0 (d) | ~130-132 |

| Aromatic C -H (ortho to OCH₃) | ~6.9 - 7.1 (d) | ~114-116 |

| Aromatic C (ipso to C=O) | - | ~125-128 |

| Aromatic C (ipso to OCH₃) | - | ~162-164 |

| -NH - (Amide) | Broad, >9.0 | - |

| -NH ₂ (Urea) | Broad, >7.0 | - |

| C =O (Benzoyl) | - | ~165-168 |

| C =O (Urea) | - | ~155-158 |

Predicted values are based on data from analogous compounds and standard chemical shift tables. nih.govamazonaws.commdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by strong absorptions from the N-H and C=O groups.

The N-H stretching vibrations of the amide and urea groups typically appear as a broad band or multiple sharp peaks in the 3100-3500 cm⁻¹ region. mdpi.comrsc.org The C-H stretching of the aromatic ring is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. amazonaws.com A key feature would be the presence of two distinct, strong absorption bands in the carbonyl region (1640-1720 cm⁻¹), corresponding to the stretching vibrations of the benzoyl C=O and the urea C=O. msu.edu Conjugation with the aromatic ring typically lowers the vibrational frequency of the benzoyl carbonyl group. The fingerprint region (below 1600 cm⁻¹) would contain numerous bands corresponding to aromatic C=C stretching, C-N stretching, and C-O stretching vibrations. amazonaws.comdocbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide/Urea) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2980 | Medium |

| C=O Stretch (Benzoyl) | 1660 - 1690 | Strong |

| C=O Stretch (Urea) | 1640 - 1670 | Strong |

| N-H Bend | 1580 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands |

| C-N Stretch | 1350 - 1450 | Medium-Strong |

Data compiled from standard IR spectroscopy correlation tables. amazonaws.commsu.edudocbrown.infouc.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a critical analytical technique for the structural elucidation of this compound, providing detailed information about its molecular weight and fragmentation pattern. High-resolution mass spectrometry further refines this analysis by affording precise mass measurements, which are instrumental in confirming the elemental composition of the parent molecule and its fragments. While comprehensive, published experimental spectra specifically for this compound are not widely available, its mass spectral behavior can be predicted based on the well-established fragmentation patterns of its constituent functional groups: the 4-methoxybenzoyl moiety and the N-acylurea core.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to undergo characteristic cleavage reactions. The primary fragmentation pathways likely involve the scission of the relatively weak N-C and C-C bonds within the acylurea structure.

The expected molecular ion [M]•+ for this compound (C₉H₁₀N₂O₃) would have a nominal mass of 194 g/mol . HRMS would be able to confirm its elemental composition with high accuracy. The fragmentation is anticipated to proceed through several key pathways, primarily centered around the stable 4-methoxybenzoyl cation.

A crucial fragmentation step involves the cleavage of the bond between the benzoyl carbonyl carbon and the adjacent nitrogen atom. This α-cleavage is a common pathway for N-acyl compounds and would lead to the formation of the highly stable 4-methoxybenzoyl cation. This fragment is often the base peak in the mass spectra of related compounds due to resonance stabilization provided by the aromatic ring and the methoxy group.

Subsequent fragmentation of the 4-methoxybenzoyl cation can occur via the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), or the direct loss of a formyl radical (•CHO).

Another significant fragmentation route involves the cleavage of the amide bond within the urea moiety, leading to the loss of isocyanic acid (HNCO) or ammonia (NH₃) and the formation of corresponding fragment ions.

The table below outlines the predicted major fragment ions for this compound, their theoretical mass-to-charge ratios (m/z), and the proposed molecular formulas, which would be verifiable by HRMS.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [C₉H₁₀N₂O₃]•+ | Molecular Ion | 194 |

| [C₈H₇O₂]+ | 4-Methoxybenzoyl cation | 135 |

| [C₇H₄O]•+ | Loss of •CH₃ and CO from [C₈H₇O₂]+ | 92 |

| [C₇H₇O]+ | Loss of CO from [C₈H₇O₂]+ | 107 |

| [C₈H₇N₂O₂]+ | Loss of •NH₂ | 177 |

High-resolution mass spectrometry would be essential to distinguish between isobaric species and confirm the elemental composition of each fragment. For instance, an accurate mass measurement of the parent ion would definitively verify the molecular formula C₉H₁₀N₂O₃. Similarly, HRMS would confirm the composition of the key fragment at m/z 135 as C₈H₇O₂⁺, unequivocally identifying it as the 4-methoxybenzoyl cation and distinguishing it from other potential ions with the same nominal mass. This level of precision is fundamental for the unambiguous structural characterization of the compound and any related systems in complex matrices.

Structure Activity Relationship Sar Studies and Rational Design of N Carbamoyl 4 Methoxybenzamide Analogues

Impact of Substituents on Biological Recognition and Potency

In the development of various therapeutic agents, the strategic placement of substituents has been shown to be critical. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives designed for antiplasmodial activity, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or 4-acetamidophenoxy group led to a distinct decrease in activity. mdpi.com This highlights that even subtle changes in electronegativity and size can significantly alter biological outcomes.

The following table illustrates the impact of substituent changes on the antiplasmodial activity of 2-phenoxybenzamide analogues.

| Compound | Substituent at position 4 of phenoxy ring | Substituent on piperazinyl ring | Antiplasmodial Activity (PfNF54 IC₅₀, µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 1 | -F | -Boc | 0.4134 | 131.0 | 316.9 |

| 6 | -H | -Boc | 1.012 | 128.6 | 127.1 |

| 8 | -NHCOCH₃ | -Boc | 1.146 | 72.12 | 62.93 |

| 17 | -F | -COCH₃ | 2.890 | 34.72 | 12.01 |

| 21 | -F | -CONH₂ (Carbamoyl) | 15.64 | 35.43 | 2.265 |

Data sourced from a study on 2-phenoxybenzamide analogues. mdpi.com Note: A lower IC₅₀ value indicates higher potency. A higher Selectivity Index is desirable.

Role of the Carbamoyl (B1232498) Moiety in Molecular Recognition

The carbamoyl group (–CONH₂) is a crucial structural motif in medicinal chemistry, valued for its unique properties that facilitate molecular recognition. nih.govsemanticscholar.org Structurally, it can be considered a hybrid of an amide and an ester, granting it significant chemical and proteolytic stability. nih.govnih.gov This stability is partly due to resonance between the amide and carboxyl groups. nih.gov

The carbamoyl moiety plays a significant role in drug-target interactions primarily through its ability to form hydrogen bonds via both the carboxyl group and the backbone NH. nih.gov Its resemblance to a peptide bond allows it to act as a peptide bond surrogate, which can confer metabolic stability against enzymes like aminopeptidases. nih.govacs.org Furthermore, the inclusion of a carbamate (B1207046) or carbamoyl group can increase a molecule's ability to permeate cell membranes, a desirable pharmacokinetic property. nih.govnih.gov

Influence of Methoxybenzamide Ring Substitutions on Activity Profiles

Substitutions on the methoxybenzamide ring are a key strategy for modulating the activity, selectivity, and pharmacokinetic properties of analogues. The methoxy (B1213986) group (–OCH₃) itself is an activating group, meaning it donates electron density to the benzene (B151609) ring through a resonance effect, which can make the ring more reactive in electrophilic substitutions. libretexts.orgpressbooks.pub The position and nature of other substituents on this ring can further refine the molecule's properties.

In a study focused on developing inhibitors for Mycobacterium tuberculosis, a series of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues were synthesized. nih.gov The parent compound contained the 4-methoxy substitution. Modifications to other parts of the molecule, while keeping the methoxybenzoyl moiety constant, led to significant variations in inhibitory activity, demonstrating the core importance of this scaffold.

The following table presents data on the inhibitory activity of these analogues against the M. tuberculosis ketol-acid reductoisomerase (KARI) enzyme.

| Compound | Target | Inhibitory Constant (Kᵢ, µM) | Minimum Inhibitory Concentration (MIC, µM) vs. Mtb H37Rv |

|---|---|---|---|

| 5b | Mt KARI | 2.02 | 1.0 |

| 5c | Mt KARI | 5.48 | 1.0 |

| 6c | Mt KARI | 4.72 | 1.0 |

Data from a study on Mt KARI inhibitors featuring a ((4-methoxyphenyl)carbamoyl) scaffold. nih.gov A lower Kᵢ or MIC value indicates greater potency.

Research on other benzamide (B126) derivatives further illustrates the impact of ring substitution. For example, studies on 2-methoxybenzamide (B150088) derivatives as 5-HT4 receptor agonists showed that altering substituents was critical for achieving high receptor binding affinity. nih.gov Similarly, the optimization of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase relied heavily on modifying the substitution pattern to achieve nanomolar potency. nih.gov

Design Principles for Optimized Analogues as Chemical Probes

The rational design of analogues as chemical probes is essential for target validation and studying biological systems. j-morphology.comh1.co A high-quality chemical probe must exhibit high potency and selectivity for its intended target. nih.gov The design process often involves optimizing a lead compound to enhance these characteristics and to introduce specific functionalities.

One key design principle is the "reverse design" approach, where small molecules that have already been optimized for potency and selectivity in medicinal chemistry programs are used as the foundation for creating labeled probes. nih.gov This strategy leverages existing knowledge to generate high-quality tools for research.

Another important principle involves the incorporation of photoreactive groups and bioorthogonal handles. For example, decorating a ligand with an aryl azide (B81097) or diazirine moiety creates a photoreactive probe that can covalently bind to its target protein upon UV irradiation. unimi.itresearchgate.net The simultaneous inclusion of a terminal alkyne or aliphatic azide allows for the subsequent attachment of a reporter tag (like biotin (B1667282) or a fluorescent dye) via "click chemistry," facilitating target identification and visualization. unimi.itresearchgate.net

Structure-based design, which utilizes crystal structures of ligand-bound proteins, provides a powerful template for rationally designing probes. nih.govnih.gov By understanding the precise binding interactions, designers can identify optimal points on the ligand to attach linkers and reporter groups without disrupting the crucial interactions with the target, thereby preserving potency and selectivity. nih.govnih.gov The ultimate goal is to create a probe that not only binds effectively but also possesses favorable properties like cell permeability and bioavailability to be useful in both in vitro and in vivo settings. reed.edu

Mechanistic Investigations and Biological Target Interaction Studies of N Carbamoyl 4 Methoxybenzamide Derivatives

Enzymatic Inhibition and Modulation Studies

The structural motif of N-carbamoyl-4-methoxybenzamide provides a versatile backbone for the design of inhibitors targeting a variety of enzymes. The urea (B33335) and benzamide (B126) functionalities can engage in crucial hydrogen bonding and hydrophobic interactions within the active sites of these biological targets.

Aldehyde-Keto Reductase (AKR) Inhibition

The aldo-keto reductase (AKR) superfamily of enzymes plays a critical role in the metabolism of aldehydes and ketones. Certain AKR isoforms are implicated in the development of various diseases, including cancer and diabetic complications. While direct studies on this compound derivatives are limited, research on structurally related benzamide and benzimidazole derivatives has shed light on their potential as AKR inhibitors. For instance, a series of benzimidazole derivatives have been identified as potent inhibitors of ALDH1A1, a member of the aldehyde dehydrogenase family, with IC50 values in the low micromolar range nih.gov.

Inhibitors of aldose reductase, a key enzyme in the polyol pathway, have been extensively studied. Many of these inhibitors feature carboxylic acid or hydantoin moieties, but the fundamental principles of their interaction with the enzyme, involving hydrogen bonding and hydrophobic interactions, are relevant to the design of other inhibitor classes, including those based on a benzamide scaffold nih.gov. The ability of these compounds to inhibit aldehyde reductase suggests that the inhibitor binding sites of different AKRs share common characteristics that can be exploited by this compound derivatives nih.gov.

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against ALDH1A1

| Compound | IC50 (µM) | Selectivity over ALDH1A2, ALDH1A3, ALDH2, ALDH3A1 |

| 21 | Low micromolar | High |

| 27 | Low micromolar | High |

| 29 | Low micromolar | High |

| 61 | Low micromolar | High |

| 65 | Low micromolar | High |

Data sourced from a study on benzimidazole derivatives as ALDH1A1 inhibitors nih.gov.

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in the regulation of cytokinin levels in plants, making it an attractive target for agricultural applications. Urea derivatives, which share the carbamoyl (B1232498) functional group with this compound, have been extensively studied as CKX inhibitors nih.govnih.govoup.comxray.cz. Diphenylurea (DPU) derivatives, in particular, have shown potent inhibitory activity against CKX isoforms from various plant species oup.comishs.org.

The mechanism of inhibition by these urea derivatives involves competitive binding to the active site of the enzyme. The planar conformation of the urea moiety allows for hydrogen bonding with key residues, such as Asp169 in the ZmCKO1 isoform, while the aromatic rings engage in stacking interactions with the isoalloxazine ring of the FAD cofactor nih.gov. Structure-activity relationship studies have revealed that substitutions on the phenyl rings significantly influence the inhibitory potency, with some derivatives achieving sub-nanomolar IC50 values nih.govoup.com. While direct data on this compound derivatives is not available, the established activity of urea-based compounds suggests that this class of molecules holds promise as CKX inhibitors.

Table 2: Inhibitory Activity of Selected Urea Derivatives against Maize CKX1 (ZmCKX1)

| Compound Class | Key Structural Features | IC50 Range |

| Diphenylurea Derivatives | Varied substitutions on phenyl rings | Sub-nanomolar to micromolar nih.govoup.com |

| Phenyl- and Benzylurea Cytokinins | N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) and its analogues | Micromolar nih.gov |

NADPH Oxidase Inhibition

NADPH oxidases (NOX) are a family of enzymes that generate reactive oxygen species (ROS) and are implicated in various pathological conditions, including cardiovascular diseases and neuroinflammation nih.govmdpi.com. The development of specific NOX inhibitors is an active area of research. While a wide range of compounds have been investigated as NOX inhibitors, there is a lack of specific studies focusing on this compound derivatives nih.govresearchgate.net.

The search for bona fide NOX inhibitors is challenging, as many compounds exhibit ROS-scavenging properties or interfere with the assays used to measure NOX activity nih.gov. Some inhibitors, like diphenylene iodonium (DPI), are non-specific flavoprotein inhibitors, while others have been found to act through covalent modification of the enzyme nih.gov. The development of novel, specific inhibitors is crucial for validating NOX enzymes as therapeutic targets. Although direct evidence is wanting, the structural features of this compound could potentially be exploited to design inhibitors that interact with the NADPH binding site or other regulatory domains of the NOX enzymes. Further research is needed to explore the potential of this class of compounds as NOX inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a key role in the metabolism of signaling lipids, particularly the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives. Inhibition of sEH is therefore a promising therapeutic strategy for a variety of inflammatory and pain-related disorders. Urea-based compounds are a well-established class of potent sEH inhibitors escholarship.orgnih.govbenthamdirect.com.

Structure-activity relationship studies have shown that the urea moiety is a critical pharmacophore that fits well within the catalytic pocket of the sEH enzyme escholarship.org. The design of dual inhibitors targeting both sEH and fatty acid amide hydrolase (FAAH) has also been explored, with some benzothiazole and tetrazole derivatives showing low nanomolar IC50 values for both enzymes escholarship.orgbenthamdirect.com. These studies highlight the importance of the urea or related functional groups in achieving high-affinity binding to sEH.

Table 3: Inhibitory Activity of Selected Dual sEH/FAAH Inhibitors

| Compound | sEH IC50 (nM) | FAAH IC50 (nM) |

| 3 (Benzothiazole derivative) | 9.6 | 7 |

| 6o (4-phenylthiazole derivative) | 2.5 | 9.8 |

Data sourced from a study on dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors escholarship.orgnih.gov.

The binding of these inhibitors within the catalytic site of sEH involves interactions with key hydrophobic and aromatic amino acid residues, demonstrating the potential for this compound derivatives to be tailored for potent and selective sEH inhibition escholarship.orgnih.gov.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. N-hydroxybenzamide derivatives are a prominent class of HDAC inhibitors, with suberoylanilide hydroxamic acid (SAHA) being a notable example ddtjournal.comnih.gov.

The general structure of these inhibitors consists of a zinc-binding group (such as a hydroxamic acid), a linker, and a cap group that interacts with the surface of the enzyme. The N-hydroxybenzamide scaffold provides the zinc-binding functionality. Studies on novel N-hydroxybenzamide-based HDAC inhibitors have explored various modifications to the cap group to enhance potency and selectivity documentsdelivered.comacs.orgrsc.org. For instance, the introduction of a 1H-benzo[d]imidazole component has led to the discovery of potent HDAC inhibitors with significant anti-cancer activity rsc.org. The design of these molecules often focuses on achieving isoform selectivity to minimize off-target effects. The structural framework of this compound could be adapted to incorporate a zinc-binding group, thereby creating a novel class of HDAC inhibitors.

Table 4: Inhibitory Activity of Selected 4-Oxoquinazoline-Based N-Hydroxypropenamides against HDACs

| Compound | HDAC IC50 (µM) |

| 10l | 0.041 |

| 10m | 0.044 |

| SAHA (control) | ~0.08-0.1 |

Data sourced from a study on novel 4-oxoquinazoline-based N-hydroxypropenamides as HDAC inhibitors acs.org.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases. Diaryl urea derivatives, such as BIRB-796, are a class of highly potent and selective allosteric inhibitors of p38α MAPK nih.govnih.govmdpi.com.

The mechanism of action of these diaryl urea compounds is unique. They bind to a novel allosteric site on the kinase, which is distinct from the ATP-binding pocket . This binding stabilizes an inactive conformation of the enzyme (the "DFG-out" conformation), preventing the binding of ATP and subsequent kinase activity nih.gov. The N,N'-diaryl urea scaffold is crucial for this allosteric inhibition, with the urea group forming key hydrogen bonds with residues such as Glu71 and Asp168 in the p38α active site nih.gov. The this compound structure incorporates this critical urea moiety, suggesting that its derivatives could be designed as potent and selective p38 MAPK inhibitors.

Table 5: Inhibitory Activity of a Selected Substituted N,N'-diarylurea Derivative against p38α

| Compound | p38α IC50 (nM) |

| 25a | 0.47 |

Data sourced from a study on novel substituted N,N'-diarylurea derivatives as p38α inhibitors nih.gov.

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly those incorporating a sulfamoyl group, have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. A series of benzamides featuring 4-sulfamoyl moieties demonstrated potent inhibitory activity against several human (h) carbonic anhydrase isoforms. nih.gov Specifically, isoforms hCA II, VII, and IX were inhibited in the low nanomolar or even subnanomolar ranges, while hCA I showed slightly less sensitivity to these compounds, with inhibition constants (Kᵢs) ranging from 5.3 to 334 nM. nih.gov

In one study, N-(butylcarbamoyl)-4-methoxybenzamide and its thio-analogue were evaluated as inhibitors of bovine erythrocyte carbonic anhydrase isoform II (bCA II). scispace.com The broader class of compounds tested in that study exhibited inhibition constants against bCA II in the range of 0.011–17.1 μM. scispace.com Further research into structurally related compounds, such as N-((4-sulfamoylphenyl)carbamothioyl) amides, revealed effective inhibition of multiple CA isoforms. researchgate.net These derivatives showed strong inhibition against human isoforms hCA I (Kᵢ = 13.3–87.6 nM), hCA II (Kᵢ = 5.3–384.3 nM), and hCA VII (Kᵢ = 1.1–13.5 nM). researchgate.net Their activity was often superior to the standard reference drug, Acetazolamide. researchgate.netresearchgate.net

The inhibitory action of these sulfonamide-bearing compounds extends to CAs from pathogenic organisms. The N-((4-sulfamoylphenyl)carbamothioyl) amide series was also effective against β-CAs from Mycobacterium tuberculosis, particularly MtCA1 and MtCA2, with many of the derivatives showing Kᵢs in the low nanomolar range for MtCA2. researchgate.netresearchgate.net This highlights the potential for developing isoform-selective inhibitors from this chemical class.

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM |

| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nanomolar to subnanomolar |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | MtCA2 | Low nanomolar |

Receptor Interaction Studies

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Synthetic agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1) are under investigation for their potential in immunosuppression. A derivative of the this compound scaffold, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide , has been identified as a potent and selective S1P1 agonist. This compound is a rare example of a synthetic S1P1 agonist that does not possess a polar headgroup, a common feature in many other modulators of this receptor.

In vitro studies demonstrated that this nicotinamide derivative exhibits excellent potency towards the human S1P1 receptor, with an EC₅₀ of 0.035 μM and 96% efficacy. Furthermore, it displays a high degree of selectivity, with over 100-fold selectivity against the related receptor subtypes S1P2, S1P3, S1P4, and S1P5. This selectivity suggests its potential as a valuable research tool for understanding the specific clinical relevance of S1P1 agonism, potentially distinguishing its effects from those mediated by other S1P receptor subtypes.

| Compound | Target Receptor | Activity (EC₅₀) | Efficacy | Selectivity |

|---|---|---|---|---|

| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | hS1P1 | 0.035 µM | 96% | >100-fold vs. hS1P2, hS1P3, hS1P4, hS1P5 |

GABAₐ Receptor Interactions

Gamma-aminobutyric acid type A (GABAₐ) receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines and barbiturates. researchgate.net These drugs typically act as positive allosteric modulators, binding to a site distinct from the GABA binding site to enhance the receptor's function. wikipedia.orgyoutube.com Based on a review of the available scientific literature, no specific research findings detailing the direct interaction or modulatory effects of this compound or its close derivatives on GABAₐ receptors have been identified.

In Vitro Cellular Pathway Modulation (Non-Clinical)

Cytokinin Signaling Pathway Activation in Plant Systems

While direct studies on this compound in plant systems are not prominent, structurally related phenyl-urea derivatives are well-documented as potent activators of the cytokinin signaling pathway, which regulates cell division, growth, and differentiation in plants. clinisciences.comnih.gov A primary example is Thidiazuron (TDZ) , or N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, a compound with strong cytokinin activity. clinisciences.commdpi.comepa.gov

Specific Cell-Based Assays (e.g., CFTR Correctors, Cereblon Binders)

Cereblon Binders

Benzamide derivatives have emerged as a promising class of novel binders for Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. nih.govacs.orgchemrxiv.org CRBN binders are critical components of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. Traditional CRBN ligands, such as thalidomide and its analogues (immunomodulatory imide drugs or IMiDs), are known to be chemically unstable and can induce the degradation of unintended "neosubstrate" proteins. scispace.comnih.govacs.org

To overcome these limitations, research has focused on developing non-phthalimide CRBN binders. nih.govacs.org Medicinal chemistry efforts have led to the discovery of conformationally locked benzamide-type derivatives that effectively replicate the interactions of natural CRBN-binding molecules. nih.govresearchgate.net These novel benzamide binders exhibit enhanced chemical stability and a more favorable selectivity profile regarding neosubstrate recruitment. nih.gov For instance, the introduction of fluorine atoms into the benzamide scaffold has been shown to increase binding affinity for CRBN. scispace.comacs.org The development of these advanced benzamide ligands provides opportunities for designing more selective and chemically inert PROTACs. nih.gov

CFTR Correctors

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are small molecules designed to correct the defects in the CFTR protein caused by mutations in the CFTR gene. "Correctors" are a class of these modulators that help the misfolded CFTR protein achieve the correct three-dimensional shape, allowing it to traffic to the cell surface. A review of the scientific literature did not yield specific studies identifying this compound or its direct derivatives as having CFTR corrector activity.

Preclinical In Vivo Mechanistic Probes (Non-Clinical Human Trials)

Following a comprehensive review of available scientific literature, no specific preclinical in vivo mechanistic studies for the compound this compound were identified. Research focusing on the in vivo effects and mechanism of action of this particular chemical entity in non-human, living organisms has not been published in the sources accessed.

Target Engagement Studies in Animal Models (e.g., Caenorhabditis elegans, Rodents)

There is no available data from target engagement studies of this compound in commonly used animal models such as the nematode Caenorhabditis elegans or various rodent species. Scientific investigations to determine the specific molecular targets with which this compound interacts within a living organism have not been reported. Therefore, information regarding the direct interaction of this compound with its putative biological targets in these model systems is currently unavailable.

Modulation of Biological Processes in Model Organisms

Consistent with the lack of mechanistic and target engagement data, there are no published findings on the modulation of biological processes by this compound in model organisms. Studies detailing the downstream physiological or pathological effects resulting from the administration of this compound to whole organisms, and the subsequent alterations of biological pathways, have not been found in the reviewed literature.

Analytical Methodologies for Research and Quality Control of N Carbamoyl 4 Methoxybenzamide

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods are fundamental for separating N-carbamoyl-4-methoxybenzamide from related substances, including starting materials, intermediates, and degradation products. This separation is crucial for accurate purity assessment and for the isolation and identification of unknown compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound, offering high resolution and sensitivity for purity determination. calpaclab.com Reversed-phase HPLC is the most common mode used for this class of compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

The selection of the mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to resolve compounds with a wide range of polarities. UV detection is standard, as the benzamide (B126) chromophore in this compound allows for sensitive detection at specific wavelengths. researchgate.net

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For the structural elucidation of impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. kuleuven.be This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry, enabling the determination of the molecular weights of eluted compounds. kuleuven.be

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint that aids in the identification of the compound's structure.

The following table outlines representative LC-MS parameters for the analysis of research samples of this compound.

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (m/z 100-500) |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Spectroscopic Methods for Quantitative Research Applications

Spectroscopic techniques are vital for the quantitative analysis and structural confirmation of this compound. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for the quantitative determination of this compound in solution. mu-varna.bg The molecule possesses chromophores, specifically the substituted benzene (B151609) ring and carbonyl groups, which absorb UV radiation at characteristic wavelengths. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

A UV-Vis spectrum would show the wavelength of maximum absorbance (λmax), which is used for quantification to ensure maximum sensitivity and minimize interference. mu-varna.bg For this compound, the expected λmax would be influenced by the methoxy (B1213986) and carbamoyl (B1232498) substituents on the benzamide core.

| Parameter | Value |

| Solvent | Ethanol or Methanol |

| Wavelength Scan Range | 200 - 400 nm |

| Expected λmax | ~250 - 270 nm |

| Application | Quantitative analysis, concentration determination |

Beyond UV-Vis, other spectroscopic techniques are crucial for the comprehensive characterization of this compound research samples.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.com Characteristic absorption bands for the N-H, C=O (amide and urea), C-O (ether), and aromatic C-H bonds would confirm the compound's identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms. chemicalbook.com This is a primary technique for unambiguous structure confirmation.

Mass Spectrometry (MS) : In addition to its use with LC, standalone mass spectrometry can be used to determine the molecular weight of this compound with high accuracy. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable information for structural confirmation. researchgate.net

The table below summarizes the key information obtained from these spectroscopic techniques.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups (N-H, C=O, C-O) |

| NMR Spectroscopy | Detailed molecular structure and connectivity |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural confirmation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-carbamoyl-4-methoxybenzamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling 4-methoxybenzoic acid derivatives with carbamoylating agents under controlled conditions. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for nucleophilic attack by amines .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze - and -NMR spectra to verify methoxy (-OCH), carbamoyl (-CONH), and aromatic proton environments. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in -NMR .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring observed m/z matches the theoretical molecular formula (e.g., CHNO) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer : Initial screening involves:

- Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values. Dose-response curves are analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can contradictory data on the mutagenicity of this compound be resolved?

- Methodological Answer : Address discrepancies through:

- Ames II testing : Compare mutagenic potential against positive controls (e.g., benzyl chloride) and negative controls in Salmonella typhimurium strains (TA98, TA100) .

- Metabolic activation : Include S9 liver homogenate to assess pro-mutagenic effects. Statistical analysis (e.g., two-way ANOVA) identifies significant differences in revertant colony counts .

- Dose-response analysis : Determine NOAEL (no-observed-adverse-effect level) to establish safe handling protocols .

Q. What mechanistic studies elucidate the enzyme inhibition properties of this compound analogs?

- Methodological Answer : Advanced techniques include:

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Analyze binding affinity (ΔG) and hydrogen-bonding networks .

- Kinetic assays : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations. For example, pre-incubate the compound with the enzyme to assess competitive/noncompetitive inhibition .

Q. How do structural modifications of this compound impact its bioactivity?

- Methodological Answer : Design analogs systematically:

- Substituent variation : Replace the methoxy group with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., -NO) to alter electronic properties. Compare IC values in cytotoxicity assays .

- SAR analysis : Use QSAR (quantitative structure-activity relationship) models to correlate substituent Hammett constants (σ) with bioactivity. 3D pharmacophore mapping identifies critical functional groups .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer : Scale-up requires:

- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acyl chloride formation). Process analytical technology (PAT) monitors reaction progress in real-time .

- Green chemistry principles : Substitute dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact. Catalyst recycling (e.g., immobilized DMAP) improves cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.